molecular formula C20H17ClN2O2 B6547581 1-[(3-chlorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946311-79-1

1-[(3-chlorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547581
CAS No.: 946311-79-1
M. Wt: 352.8 g/mol
InChI Key: YXDHOQOSRAKBLR-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative featuring a 3-chlorobenzyl group at the 1-position and a 3-methylphenyl substituent on the amide nitrogen. Its synthesis typically involves coupling reactions between pyridine/pyridazine carboxylic acids and substituted anilines, often mediated by reagents such as HATU (this compound analogs are synthesized via similar routes, as described in .

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(3-methylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-14-4-2-7-18(10-14)22-20(25)16-8-9-19(24)23(13-16)12-15-5-3-6-17(21)11-15/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDHOQOSRAKBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(3-chlorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₇H₁₄ClN₂O
  • Molecular Weight : 328.75 g/mol

This compound features a dihydropyridine core with a carboxamide functional group, which is significant for its biological interactions.

Antitumor Activity

Research indicates that compounds within the dihydropyridine class exhibit notable antitumor properties. Specifically, studies have shown that derivatives with chlorophenyl groups can enhance cytotoxicity against various cancer cell lines. For instance, the presence of chlorine substituents has been correlated with increased efficacy in inhibiting tumor growth in vitro, particularly in breast cancer models such as MDA-MB-231 cells .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell proliferation and survival, including BRAF and EGFR .
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Dihydropyridine derivatives have also been reported to possess antimicrobial properties. The compound's structural features may contribute to its ability to disrupt microbial cell membranes or inhibit essential bacterial enzymes. For example, studies on related pyrazole derivatives indicate that they exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Identified cytotoxic effects in MCF-7 and MDA-MB-231 cells; noted synergistic effects with doxorubicin .
Rahmani et al. (2024)Conducted molecular docking studies showing high binding affinity to target proteins associated with tumor growth .
Parish et al. (1984)Reported on the synthesis of pyrazole derivatives with notable antifungal activity; relevant for understanding broader biological implications .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position: The 3-chloro substituent (target compound) may offer balanced steric and electronic effects compared to 2- or 4-chloro analogs.
  • Amide Modifications: Replacing the 3-methylphenyl with a dimethylaminoethyl group () introduces a basic center, enhancing aqueous solubility at physiological pH .

Pyridine vs. Pyridazine Core Modifications

Compound Name Core Structure Amide Substituent Yield (%) Synthesis Method
1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (Compound 6) Pyridazine Cyclopropylcarbamoyl 45 HATU/DIPEA-mediated coupling
Target Compound Pyridine 3-methylphenyl Not reported Similar coupling with 3-chlorobenzyl chloride

Key Observations :

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